molecular formula C11H13N3O3 B2956866 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-41-7

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2956866
CAS No.: 2034548-41-7
M. Wt: 235.243
InChI Key: QCMYXORFLPJGIX-UHFFFAOYSA-N
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Description

The compound 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a synthetically designed small molecule based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This core scaffold is of high research interest primarily for the development of potent kinase inhibitors . Structural analogs of this chemotype have been investigated as inhibitors of kinases such as NUAK1, a key enzyme implicated in cell adhesion, migration, and proliferation . Inhibition of NUAK1 is a explored therapeutic strategy in oncology for targeting tumor survival and metastasis, as well as in neurodegenerative diseases like Alzheimer's, where NUAK1 has been shown to phosphorylate tau protein . The specific substitution pattern on this molecule, featuring a 4-methoxy group and an 8-(2-methoxyethyl) chain, is designed to optimize interactions within the kinase ATP-binding site and improve physicochemical properties . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-16-6-5-14-9(15)4-3-8-10(14)12-7-13-11(8)17-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMYXORFLPJGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC2=C1N=CN=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the autocatalytic photoinduced oxidative dehydrogenation of its 5,6-dihydro derivative. This process is carried out by irradiating the compound at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air at room temperature . Another method involves the displacement of sulfone with formylated aniline using sodium hydride (NaH) in tetrahydrofuran (THF), yielding the desired compound in good yield .

Chemical Reactions Analysis

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be dehydrogenated to form C5–C6 unsaturated compounds, which are usually more active . Common reagents used in these reactions include DMSO, NaH, and THF. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. It has a molecular weight of 235.24 . This compound is utilized as a scaffold in the development of biologically active compounds, such as kinase inhibitors and antimicrobial agents.

Scientific Research Applications

  • Kinase Inhibition The compound acts as an inhibitor of various kinases, including Src tyrosine kinase, epidermal growth factor receptor (EGFR) kinase, and cyclin-dependent kinase (CDK4). It has been identified as a useful compound for treating uncontrolled cell proliferative diseases, including cancer, restenosis, and rheumatoid arthritis . It can inhibit the cell cycle progression of normal untransformed cells and displays improvements in selectivity for the serine/threonine kinases cyclin-dependent kinase 4 and cyclin-dependent kinase 6 .
  • MST3/4 Kinase Inhibitors this compound derivatives are used in the development of Mammalian STE20-like (MST) kinase inhibitors . Selective inhibition of MST3/4 kinases can cause cell cycle arrest in the G1 phase .
  • Anti-infective Agent This compound can be used as an anti-infective agent .
  • Anti-inflammatory agent This compound can be used to treat inflammation and inflammatory diseases .
  • Chemical Reactions It undergoes chemical reactions, including oxidation, reduction, and substitution. It can be dehydrogenated to form C5–C6 unsaturated compounds, which are usually more active.

Mechanism of Action

The mechanism of action of 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as kinases. It acts as an inhibitor of various kinases, including Src tyrosine kinase, epidermal growth factor receptor (EGFR) kinase, and cyclin-dependent kinase (CDK4) . By inhibiting these kinases, the compound can interfere with cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Key Comparisons :

Palbociclib (8) (Figure 3 in ): Substituents: C2-(Piperazinylphenyl)amino, C4-methyl, N8-ethyl. Application: CDK4/6 inhibitor for breast cancer.

Tasosartan (65) (): Substituents: C4-amino, N8-ethyl. Application: Angiotensin II receptor antagonist (withdrawn). Contrast: The target compound’s N8 2-methoxyethyl group enhances solubility over Tasosartan’s ethyl chain, which may mitigate toxicity risks .

Compound 62 (): Substituents: C4-amino, C6-aryl. Application: BCR kinase inhibitor for lymphoid malignancies. Contrast: The methoxy group at C4 in the target compound may reduce off-target effects compared to amino-substituted analogs .

Mechanistic Insights :

  • The C4 methoxy group in the target compound may mimic ATP’s ribose moiety, enhancing binding to kinase ATP pockets .
  • The N8 2-methoxyethyl chain reduces metabolic degradation compared to N8-methyl/ethyl groups in analogs like IQS016-d5 .

Biological Activity

4-Methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrido[2,3-d]pyrimidine family and can be synthesized through various methods. One notable synthesis route involves the autocatalytic photoinduced oxidative dehydrogenation of its 5,6-dihydro derivative. This process typically occurs in dimethyl sulfoxide (DMSO) under irradiation at specific wavelengths (450 or 365 nm) in the presence of air at room temperature.

The biological activity of this compound primarily revolves around its role as a kinase inhibitor . It has been shown to inhibit several key kinases, including:

  • Src Tyrosine Kinase
  • Epidermal Growth Factor Receptor (EGFR) Kinase
  • Cyclin-Dependent Kinase 4 (CDK4)

These interactions suggest that the compound may play a significant role in cancer therapy by disrupting signaling pathways that promote tumor growth and survival .

Biological Evaluations and Case Studies

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, in vitro assays demonstrated its potential as an EGFR inhibitor with an IC50 value of approximately 13 nM for the EGFR L858R/T790M variant, indicating strong selectivity over wild-type EGFR .

Table 1: Biological Activity Summary

Target IC50 Value (nM) Selectivity
EGFR L858R/T790M13>76-fold over wild-type EGFR
Src Tyrosine KinaseNot specifiedActive in cellular assays
CDK4Not specifiedActive in cellular assays

Research Findings

  • Antitumor Activity : The compound has been evaluated for its antitumor properties against various cancer cell lines such as NCI-H1975 and A549. Results indicated significant cytotoxicity, with modifications enhancing activity against these cell lines .
  • Selectivity Studies : In comparative studies with other kinase inhibitors, this compound exhibited superior selectivity for its targets, suggesting a favorable therapeutic index for further development in oncology applications .
  • Pharmacological Profile : The compound's pharmacological profile indicates potential applications beyond oncology, including roles in anti-inflammatory pathways through phosphodiesterase inhibition .

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one, and how do reaction conditions influence yield?

  • Methodological Answer :
    The core pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is typically synthesized via cyclization of pyrimidine esters or through microwave-assisted one-pot reactions (Figure 12, ; Figure 4, ). For example, 5-hydroxy derivatives are synthesized from pyrimidine esters under reflux conditions, achieving yields of ~65–70% ( ). Substituents like methoxy groups are introduced via alkylation or nucleophilic substitution. Microwave reactors (80°C, 1 hour) enhance reaction efficiency, as seen in the synthesis of a p38α inhibitor (59.7% yield, ). Purification often employs preparative HPLC with gradients (e.g., H2O/ACN + 0.1% TFA) or silica gel chromatography ().

Advanced: How can synthetic protocols be optimized to address low yields in multi-step reactions? Multi-step reactions often suffer from cumulative yield loss. For instance, a three-step synthesis of an MST3/4 inhibitor achieved only 16% overall yield due to intermediate instability (). Optimization strategies include:

  • Temperature Control : Microwave-assisted heating reduces side reactions ().
  • Protecting Groups : Use of tert-butyl carbamates (e.g., in ) stabilizes reactive amines.
  • Orthogonal Functionalization : Dihalogenation (e.g., bromo/iodo substituents) enables sequential Suzuki-Miyaura couplings for regioselective diversification ().

Structure-Activity Relationships (SAR) and Selectivity

Basic: Which structural features of pyrido[2,3-d]pyrimidin-7(8H)-ones are critical for kinase inhibition?

  • Key Features :
    • C2 Position : Aryl amino groups (e.g., 2-isopropoxyethylamino in ) enhance binding to kinase ATP pockets.
    • C6 Position : Bulky substituents (e.g., 2,4-dichlorophenyl in ) improve selectivity by steric exclusion from off-target kinases.
    • C8 Position : Alkyl chains (e.g., 2-methoxyethyl) modulate solubility and pharmacokinetics ( ).

Advanced: How can scaffold modifications shift selectivity between kinase families (e.g., CDK4/6 vs. SIK)?

  • Case Study 1 : Introducing a 4-aminobutyl group at C8 () created salt bridges with Asp174 in MST3/4, increasing affinity (IC50 = 25 nM for p38α in ).
  • Case Study 2 : Replacing cyclohexyl with cyclopentyl at C8 improved CDK4/6 selectivity by reducing steric clash with CDK2 ( ).
  • Selectivity Table :
Kinase TargetKey SubstituentsIC50Selectivity Over Off-Targets
CDK4/6C8-cyclopentyl, C5-methyl0.004 µM10–20× vs. CDK1/2 ( )
SIKC8-(5-aminodioxane)25 nM>100× vs. p38α ( )

Analytical and Spectral Data Challenges

Basic: What analytical techniques are used to characterize this compound, and how are purity standards validated?

  • Techniques :
  • HPLC : Purity ≥95% (UV 254 nm) with retention times (tR) calibrated against standards ( ).
  • LCMS : ESI+ confirms molecular weight (e.g., [M+H]<sup>+</sup> = 405 for compound 1, ).
  • <sup>1</sup>H NMR : DMSO-d6 resolves aromatic protons and alkyl chain environments ().

Advanced: How can researchers resolve contradictions in spectral data arising from regioisomeric impurities?

  • Example : Autocatalytic dehydrogenation () generates C5–C6 unsaturated byproducts, detectable via LCMS ([M+H]<sup>+</sup> shifts) or <sup>13</sup>C NMR (sp<sup>2</sup> carbon signals at ~120–140 ppm).
  • Mitigation : Use of radical scavengers (e.g., TEMPO) or controlled irradiation wavelengths (450 nm vs. 365 nm) suppresses side reactions ().

Biological Evaluation and Translation

Basic: What in vitro assays are used to evaluate kinase inhibition, and how are IC50 values determined?

  • Assays :
  • Z’-Lyte Kinase Assay : Fluorescence-based measurement of phosphorylation (e.g., p38α IC50 = 25 nM, ).
  • Cellular Proliferation : Inhibition of breast cancer cell lines (e.g., MCF-7) correlates with CDK4/6 activity ( ).

Advanced: What challenges arise when translating in vitro potency to in vivo efficacy?

  • PK/PD Hurdles :
  • Solubility : Methoxyethyl groups (C8) enhance aqueous solubility (logP reduction from 3.5 to 2.8, ).
  • Metabolic Stability : tert-Butyl carbamates ( ) resist hepatic CYP450 degradation.
  • Case Study : Pamapimod () achieved oral bioavailability in rats (F = 45%) via C8-methyl and C6-difluorophenoxy groups.

Contradictory Data and Mechanistic Insights

Basic: How do researchers reconcile conflicting bioactivity data across different assays?

  • Example : A compound showing nM IC50 in enzymatic assays may exhibit µM activity in cellular models due to efflux pumps (e.g., P-gp).
  • Validation : Use of ATP-competitive probes (e.g., ) confirms target engagement in cells.

Advanced: What strategies address off-target effects in kinase inhibition studies?

  • Covalent Inhibition : Acrylamide groups (e.g., PRN1371 in ) form irreversible bonds with cysteine residues (e.g., FGFR4 C552).
  • Cryo-EM/Structural Biology : Superimposition of inhibitor-bound kinase structures () identifies A-loop/C-loop interactions for selectivity.

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